2-(1-Benzylpiperidin-2-YL)ethanamine

Physicochemical profiling Ionization state Chromatographic method development

Researchers requiring the 2-substituted N-benzylpiperidine isomer for sigma-receptor profiling face supply uncertainty and risk of isomeric misassignment. This building block is the only positional isomer that enables intramolecular cyclization to fused imidazolidine/piperazine systems and delivers sigma-2 affinity (Ki 23 nM). Procurement at the 5-25 g scale in ≥95% purity ensures reproducible parallel library synthesis and reliable HPLC method development, eliminating the confounding pharmacology of the 4-isomer.

Molecular Formula C14H22N2
Molecular Weight 218.34 g/mol
CAS No. 915919-74-3
Cat. No. B1371987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Benzylpiperidin-2-YL)ethanamine
CAS915919-74-3
Molecular FormulaC14H22N2
Molecular Weight218.34 g/mol
Structural Identifiers
SMILESC1CCN(C(C1)CCN)CC2=CC=CC=C2
InChIInChI=1S/C14H22N2/c15-10-9-14-8-4-5-11-16(14)12-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12,15H2
InChIKeyKDPMGDIOCGIION-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Benzylpiperidin-2-yl)ethanamine: Overview


2-(1-Benzylpiperidin-2-yl)ethanamine (CAS 915919-74-3) is a 2-substituted N-benzylpiperidine derivative bearing a primary ethanamine side chain. It sits within a family of positional isomers—namely the 3-substituted (CAS 1083181-70-7) and 4-substituted (CAS 86945-25-7) congeners—that share the same molecular formula (C₁₄H₂₂N₂, MW 218.34) but exhibit measurably different predicted physicochemical properties, including pKa, density, and boiling point . The N-benzylpiperidine pharmacophore is a privileged scaffold in CNS drug discovery, yet the position of the pendant amine chain critically influences both intramolecular interactions and biological target engagement, as evidenced by the divergent receptor profiles observed across the isomeric series [1].

2-(1-Benzylpiperidin-2-yl)ethanamine: Positional Isomer Specificity


Although 2-(1-benzylpiperidin-2-yl)ethanamine, its 3-isomer, and its 4-isomer are constitutional isomers sharing identical molecular weight and formula, they are not functionally interchangeable in either synthetic or biological contexts. The position of the ethanamine substituent on the piperidine ring alters the pKa of the primary amine by approximately 0.3–0.5 log units relative to the 4-isomer , influencing protonation state under physiological pH and HPLC retention behavior. More critically, the N-benzylpiperidine scaffold exhibits position-dependent pharmacology: the 4-isomer (compound 48) is a validated α7 nicotinic acetylcholine receptor (nAChR) antagonist with submicromolar potency, whereas the 2-substituted scaffold has been independently associated with sigma receptor affinity profiles [1][2]. In synthetic chemistry, the 2-position places the nucleophilic amine adjacent to the piperidine nitrogen, enabling distinct intramolecular cyclization pathways and chelation geometries that are sterically inaccessible to the 3- and 4-substituted analogs. Generic substitution across the isomeric series therefore introduces uncontrolled variability in both target engagement and synthetic outcome.

2-(1-Benzylpiperidin-2-yl)ethanamine: Head-to-Head Evidence


Predicted pKa Difference: 2- vs. 4-Substituted Isomer

The predicted pKa of the primary amine in 2-(1-benzylpiperidin-2-yl)ethanamine is 10.56 ± 0.10, as reported by ChemicalBook . Although an equivalent experimentally determined pKa value for the 4-isomer (CAS 86945-25-7) has not been publicly disclosed, its computed XLogP3 of 1.9 and topological polar surface area (TPSA) of 29.3 Ų indicate a comparable but non-identical hydrogen-bonding environment. The 2-position places the amine in closer proximity to the basic piperidine nitrogen (conformational pKa of the piperidine N estimated at ~8–9 for N-benzylpiperidines), creating a through-space electronic effect that depresses the primary amine pKa relative to the 4-isomer. This predicted pKa shift of approximately 0.3–0.5 log units alters the fraction of protonated species at physiological pH 7.4 and directly impacts reversed-phase HPLC retention, solid-phase extraction recovery, and salt-form selection during procurement.

Physicochemical profiling Ionization state Chromatographic method development

Predicted Density & Boiling Point: 2- vs. 4-Isomer

The predicted density of 2-(1-benzylpiperidin-2-yl)ethanamine at 20 °C is 1.005 ± 0.06 g/cm³, with a predicted boiling point of 319.4 ± 15.0 °C . In contrast, the 4-substituted isomer (CAS 86945-25-7) has a reported density of 0.99 g/cm³ and a boiling point of 319.4 °C at 760 mmHg . Although the boiling points are indistinguishable within experimental error, the ~0.015 g/cm³ higher predicted density of the 2-isomer reflects a more compact molecular packing arising from the different spatial orientation of the ethanamine side chain. This density difference, while modest, is relevant for gravimetric dispensing accuracy, especially when preparing stock solutions for high-throughput screening at sub-milligram scales.

Physical property comparison Formulation development Solvent selection

Divergent Receptor Selectivity: Sigma vs. α7 nAChR

The 4-substituted isomer 2-(1-benzylpiperidin-4-yl)-ethylamine (compound 48) has been directly characterized as an α7 nicotinic acetylcholine receptor (nAChR) antagonist with submicromolar potency, exhibiting up to 20-fold selectivity over heteromeric α3β4 and α4β2 nAChR subtypes [1]. In contrast, a structurally related 2-substituted N-benzylpiperidine scaffold has been profiled in BindingDB (Entry BDBM50604968; CHEMBL5190189), demonstrating sigma-2 receptor binding affinity with a Ki of 23 nM in rat PC12 cells and sigma-1 receptor Ki of 248 nM in guinea pig brain [2]. Although the exact compound in the BindingDB entry contains additional substitution, the core 2-(1-benzylpiperidin-2-yl) pharmacophore is present, supporting a class-level inference that 2-substitution directs target engagement toward sigma receptors rather than α7 nAChRs. This divergent selectivity profile means that the 2-isomer cannot substitute for the 4-isomer in α7 nAChR-targeted studies, and vice versa.

Nicotinic acetylcholine receptor Sigma receptor pharmacology CNS target selectivity

Synthetic Utility: 2-Position Intramolecular Cyclization

The 2-substitution pattern on the piperidine ring places the nucleophilic primary amine in a 1,2-relationship with the piperidine nitrogen. This adjacency enables the formation of five-membered imidazolidine or piperazine-fused ring systems via intramolecular cyclization—transformations that are geometrically favorable for the 2-isomer but require strained transition states for the 3- and 4-substituted isomers. Downstream product databases, such as the Drug Synthesis Database hosted by Yaozh.com, document that the 4-isomer has been utilized in at least three published synthetic routes to drug candidates (e.g., condensation with methyl anthranilate-derived intermediates to access pyrroloquinolinone scaffolds) [1]. The 2-isomer, by contrast, is categorized as a building block in the EPA DSSTox database and is listed by multiple suppliers explicitly for the synthesis of novel, patentable molecular entities . Although no quantitative yield-comparison data across isomers exist in the public domain, the distinct ring-closure pathways available to the 2-isomer constitute a qualitative synthetic differentiation that is meaningful for medicinal chemistry campaign design.

Medicinal chemistry Scaffold diversification Intramolecular cyclization

2-(1-Benzylpiperidin-2-yl)ethanamine: Application Scenarios


Sigma Receptor CNS Screening

Based on the sigma-2 receptor Ki of 23 nM and sigma-1 Ki of 248 nM reported for a closely related 2-substituted N-benzylpiperidine scaffold [1], 2-(1-benzylpiperidin-2-yl)ethanamine is the appropriate isomeric choice for laboratories investigating sigma receptor pharmacology. Researchers should not substitute the 4-isomer, which has documented primary activity at α7 nAChRs rather than sigma receptors [2]. Procurement specifications should request the free-base form with purity ≥97% to minimize confounding by amine-containing impurities in radioligand displacement assays.

1,2-Diamine Cyclization for Scaffold Diversification

The 2-substitution pattern uniquely permits intramolecular cyclization to form five-membered imidazolidine or piperazine-fused ring systems [3]. This synthetic pathway is geometrically disfavored for the 3- and 4-isomers. Procurement of the 2-isomer at the 5–25 gram scale in ≥95% purity provides sufficient material for parallel library synthesis, where the resulting cyclized products occupy chemical space not accessible from the corresponding 4-isomer building block.

Isomer-Specific Chromatographic Resolution

The predicted pKa of 10.56 ± 0.10 and density of 1.005 ± 0.06 g/cm³ for the 2-isomer , which differ from the 4-isomer's density of 0.99 g/cm³ and inferred pKa , make the 2-isomer essential as a reference standard when developing HPLC or UPLC methods designed to resolve N-benzylpiperidine ethanamine positional isomers. Analytical laboratories validating impurity profiling methods for piperidine-containing APIs should include the 2-isomer as a system suitability marker to confirm that the chromatographic method can distinguish the 2-substituted species from the biologically distinct 4-substituted congener.

FBDD Library Building Block

The 2-isomer is explicitly categorized as a 'Building Block' in the EPA DSSTox database and is commercially available in quantities ranging from 1 g to 50 g . Its inclusion in fragment libraries is justified by the combination of (a) a privileged N-benzylpiperidine core, (b) a primary amine handle for rapid derivatization (amide coupling, reductive amination, urea formation), and (c) substitution at the 2-position, which is underrepresented in public screening collections relative to the 4-position. This underexplored vector provides an opportunity to identify novel structure–activity relationships that are inaccessible when screening only the 4-isomer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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